Estradiol diacetate

概要

説明

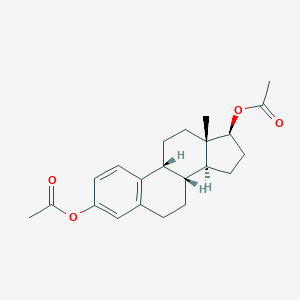

Estradiol diacetate, also known as estradiol 3,17β-diacetate, is a synthetic estrogen and an ester of estradiol. It is specifically the C3 and C17β diacetate ester of estradiol. This compound has not been marketed for clinical use . This compound is related to other estradiol esters such as estradiol acetate and estradiol 17β-acetate .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of estradiol diacetate involves the esterification of estradiol with acetic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or another base to facilitate the esterification process. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

化学反応の分析

Types of Reactions: Estradiol diacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed to yield estradiol and acetic acid.

Oxidation: this compound can be oxidized to form estrone diacetate.

Reduction: Reduction reactions can convert this compound back to estradiol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Hydrolysis: Estradiol and acetic acid.

Oxidation: Estrone diacetate.

Reduction: Estradiol.

科学的研究の応用

Estradiol diacetate has several applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: Researchers use it to investigate the metabolism and pharmacokinetics of estrogen esters.

Medicine: Although not marketed, it serves as a reference compound in the development of estrogenic drugs.

Industry: It is used in the synthesis of other estrogenic compounds and in the study of drug delivery systems.

作用機序

Estradiol diacetate exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA and subsequent protein synthesis, which mediates the physiological effects of estrogen . The primary molecular targets include estrogen receptors alpha and beta, which are involved in various cellular pathways .

類似化合物との比較

- Estradiol acetate

- Estradiol 17β-acetate

- Estradiol benzoate

- Estradiol cypionate

- Estradiol valerate .

特性

CAS番号 |

3434-88-6 |

|---|---|

分子式 |

C22H28O4 |

分子量 |

356.5 g/mol |

IUPAC名 |

[(8R,9R,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H28O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3/t18-,19+,20-,21-,22-/m0/s1 |

InChIキー |

VQHQLBARMFAKSV-WIYBCGNWSA-N |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C |

異性体SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C |

正規SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C |

Key on ui other cas no. |

3434-88-6 |

ピクトグラム |

Health Hazard |

同義語 |

(17β)-Estra-1,3,5(10)-triene-3,17-diol 3,17-Diacetate; Estradiol Diacetate; 3,17β-Diacetoxyestra-1,3,5(10)-triene; Estra-1,3,5(10)-triene-3,17β-diol Diacetate; Estradiol-3,17-diacetate; Estradiol-3,17β-diacetate; NSC 106559; β-Estradiol Diacetate; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Q1: How does estradiol diacetate differ from estradiol in terms of its metabolism in the skin?

A: this compound, a double ester of estradiol, undergoes enzymatic conversion in the skin to estradiol. Research suggests that ultrasound pretreatment of hairless mouse skin can significantly reduce the rate constants of skin metabolism for both this compound and its intermediate metabolite, estradiol monoacetate []. This highlights the potential influence of external factors on the bioconversion kinetics of estradiol esters.

Q2: Can Fusarium culmorum differentiate between various steroid esters for hydrolysis?

A: Yes, Fusarium culmorum exhibits regioselective hydrolysis of ester bonds in specific steroid esters. For instance, while it hydrolyzes 4-ene-3-oxo steroid esters at the C-17 position, this compound undergoes hydrolysis primarily at the C-3 position []. This selectivity impacts the metabolic products generated, as evidenced by the absence of estrone (a major estradiol metabolite) when this compound is transformed by this microorganism.

Q3: How does the presence of a chlorine atom at the C-4 position affect the metabolism of testosterone acetate by Fusarium culmorum?

A: The introduction of a chlorine atom at the C-4 position significantly alters the metabolic pathway. Unlike testosterone propionate which yields both 6β- and 15α-hydroxy derivatives, 4-chlorotestosterone acetate primarily results in the formation of 3β,15α-dihydroxy-4α-chloro-5α-androstan-17-one []. Notably, 6β-hydroxy-4-chloroandrostenedione, a common product of 4-chlorotestosterone metabolism, is not detected after the transformation of 4-chlorotestosterone acetate by Fusarium culmorum. This suggests that the chlorine atom at C-4 hinders 17β-saponification and diverts the metabolic pathway.

Q4: Beyond its use in hormone replacement therapy, are there other applications for this compound in scientific research?

A: this compound serves as a valuable starting material for synthesizing novel compounds with potential biological activities. For example, it can be utilized in boron trifluoride etherate-catalyzed aldol condensation reactions with steroid sapogenins to create unique hybrid steroid dimers []. These novel compounds may possess distinct pharmacological profiles and could be further explored for therapeutic applications.

Q5: Can this compound be chemically modified to create new molecules for research?

A: Yes, the structure of this compound can be modified to create new molecules with potentially different biological properties. For example, regioselective A-ring iodination of estradiol diacetates can be achieved []. This type of chemical modification allows researchers to explore the structure-activity relationship of this compound derivatives and potentially develop compounds with enhanced activity, selectivity, or other desirable characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。